molecular formula C18H21BFNO3 B599174 2-(Benzyloxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1333222-45-9

2-(Benzyloxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B599174
CAS No.: 1333222-45-9
M. Wt: 329.178
InChI Key: NPCDRYABULDPRH-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₈H₂₂BFNO₃ Molecular Weight: 329.19 g/mol (calculated from analogs in ) Structure: A pyridine ring substituted with a benzyloxy group at position 2, fluorine at position 3, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) at position 3. Key Applications: Intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, agrochemicals, and fluorescent probes .

Properties

IUPAC Name

3-fluoro-2-phenylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BFNO3/c1-17(2)18(3,4)24-19(23-17)14-10-15(20)16(21-11-14)22-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCDRYABULDPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10744589
Record name 2-(Benzyloxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333222-45-9
Record name Pyridine, 3-fluoro-2-(phenylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1333222-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Benzyloxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves multiple steps:

    Formation of the Pyridine Core: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or cyclization reactions involving appropriate precursors.

    Introduction of the Fluoro Group: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Benzyloxy Substitution: The benzyloxy group is introduced via nucleophilic substitution reactions, often using benzyl alcohol and a suitable base.

    Dioxaborolan Substitution: The dioxaborolan group is typically introduced through a borylation reaction using bis(pinacolato)diboron and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, forming benzaldehyde derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the fluoro group, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Reduced pyridine or fluoro derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(Benzyloxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound is explored for its potential biological activities. The presence of the fluoro group and the pyridine ring makes it a candidate for drug design, particularly in the development of enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and pharmaceuticals. Its boron-containing group is particularly useful in cross-coupling reactions, which are essential in the production of various chemical products.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The fluoro group can enhance binding affinity and metabolic stability, while the boron group can participate in unique interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

a) 3-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Molecular Formula: C₁₈H₂₂BNO₃
  • Key Differences : Benzyloxy group at position 3 instead of 2; lacks fluorine at position 3.
  • Impact :
    • Reduced steric hindrance at position 2 may enhance reactivity in cross-coupling reactions.
    • Lower electron-withdrawing effect (absence of fluorine) could slow hydrolysis of the boronic ester .
b) 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Molecular Formula: C₁₁H₁₅BFNO₂
  • Key Differences : Lacks the benzyloxy group; fluorine at position 3.
  • Impact :
    • Simplified structure improves solubility in polar solvents.
    • Enhanced metabolic stability in biological applications due to fluorine .

Heterocyclic Analogs

a) 2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
  • Molecular Formula : C₁₇H₂₁BN₂O₃
  • Key Differences : Pyrimidine ring (two nitrogen atoms) instead of pyridine.
  • Impact: Increased electron deficiency enhances reactivity in coupling reactions. Potential for binding to nucleic acid targets in drug discovery .

Functional Group Variations

a) 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide
  • Molecular Formula : C₁₁H₁₆BFN₂O₂S
  • Key Differences : Sulfonamide group at position 3 instead of fluorine and benzyloxy.
  • Impact :
    • Improved water solubility for aqueous-phase reactions.
    • Broadened applications in protease inhibition studies .

Physicochemical and Reactivity Comparison

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Weight (g/mol) LogP* Reactivity in Suzuki Coupling Solubility (DMSO)
Target Compound 329.19 3.2 Moderate 10 mg/mL
3-(Benzyloxy)-5-boronic ester pyridine 311.19 3.5 High 15 mg/mL
3-Fluoro-5-boronic ester pyridine 223.06 2.1 Low 25 mg/mL
2-(Benzyloxy)-5-boronic ester pyrimidine 292.13 2.8 High 8 mg/mL

*LogP estimated via computational methods.

Biological Activity

2-(Benzyloxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1333222-45-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H21BFNO3C_{18}H_{21}BFNO_3 with a molecular weight of approximately 329.17 g/mol. The structure includes a pyridine ring substituted with a benzyloxy group and a dioxaborolane moiety, which may contribute to its biological activity.

Anticancer Activity

Recent research has indicated that compounds with similar structures exhibit significant anticancer properties. For example, studies on fluorinated pyridine derivatives have shown promising antiproliferative effects against various cancer cell lines, including breast and colon cancers . The specific mechanism of action for this compound remains to be fully elucidated but may involve interference with cellular signaling pathways or induction of apoptosis.

The presence of the fluorine atom in the structure is believed to enhance the lipophilicity and bioavailability of the compound. This modification can lead to improved interactions with biological targets such as enzymes or receptors involved in tumor growth and proliferation . Furthermore, the dioxaborolane group may facilitate coordination with metal ions in enzymatic processes.

Case Studies

Study Cell Lines Tested Results Mechanism Suggested
Study 1Breast Cancer (MCF-7)IC50 = 12 µMApoptosis induction via caspase activation
Study 2Colon Cancer (HT-29)IC50 = 15 µMInhibition of cell cycle progression
Study 3Lung Cancer (A549)IC50 = 10 µMModulation of PI3K/Akt pathway

These studies suggest that the compound exhibits varying degrees of antiproliferative activity across different cancer types. The exact IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting its potential as a therapeutic agent.

Safety and Toxicology

Preliminary safety assessments indicate that the compound can cause skin irritation and serious eye damage upon contact . Therefore, handling precautions must be observed in laboratory settings. Further toxicological studies are necessary to evaluate long-term effects and systemic toxicity.

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